1-Decen-3-one

Sensory Science Flavor Chemistry Structure-Odor Relationship

1-Decen-3-one (CAS 56606-79-2), a C10 α,β-unsaturated ketone, belongs to the 1-alken-3-one class of volatile organic compounds. Unlike its shorter-chain analog 1-octen-3-one, known for a strong mushroom-metallic note, or the extremely potent, garlic-like 1-hexen-3-one, 1-decen-3-one exhibits a unique sensory profile.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 56606-79-2
Cat. No. B8687012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Decen-3-one
CAS56606-79-2
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)C=C
InChIInChI=1S/C10H18O/c1-3-5-6-7-8-9-10(11)4-2/h4H,2-3,5-9H2,1H3
InChIKeyXTDXBZMKUMZNMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Decen-3-one (CAS 56606-79-2): A Mid-Chain 1-Alken-3-one with Distinct Chemosensory Properties


1-Decen-3-one (CAS 56606-79-2), a C10 α,β-unsaturated ketone, belongs to the 1-alken-3-one class of volatile organic compounds. Unlike its shorter-chain analog 1-octen-3-one, known for a strong mushroom-metallic note, or the extremely potent, garlic-like 1-hexen-3-one, 1-decen-3-one exhibits a unique sensory profile. Its structure features a terminal vinyl group conjugated to a carbonyl on an eight-carbon alkyl chain, directly impacting its odor quality and volatility. Identified as a key odorant in complex natural systems, including fried chicken [1] and as a marker compound for distinguishing edible mushroom species [2], its specific properties make it invaluable for aroma research and as a reference standard for analytical method development.

Why 1-Octen-3-one or 1-Dodecen-3-one Cannot Replace 1-Decen-3-one in Aroma Studies


Generic substitution within the 1-alken-3-one homologous series is scientifically indefensible due to a high dependency of chemosensory properties on chain length [1]. While 1-octen-3-one (C8) elicits a mushroom-like odor, 1-decen-3-one (C10) exhibits a geranium-leaf-like quality, a distinction confirmed by human sensory panels [1]. In contrast, 1-dodecen-3-one (C12) possesses a significantly lower volatility and a different odor threshold of 55 ng/Lair, compared to the more potent, shorter-chain analogs [1]. These qualitative and quantitative divergences mean that substituting one for another will fundamentally alter a study's olfactory outcome or an industrial formulation's flavor profile, as they are likely perceived by different olfactory receptors [1].

Quantitative Evidence for 1-Decen-3-one's Differentiation in Analytical and Sensory Research


Odor Quality Divergence: 1-Decen-3-one's Geranium Note vs. 1-Octen-3-one's Mushroom Note

1-Decen-3-one elicits an odor quality distinct from its most common analog, 1-octen-3-one. A systematic sensorial analysis of homologous 1-alken-3-ones established that 1-octen-3-one (and its acrylate analog) has a mushroom-like odor, while 1-decen-3-one (and its analog) is perceived as having a geranium-leaf-like quality [1]. This demonstrates that mid-chain elongation fundamentally changes the aroma character, a finding that precludes simple substitution in creating target flavor profiles.

Sensory Science Flavor Chemistry Structure-Odor Relationship

Comparative Odor Potency: 1-Decen-3-one's FD Factor in Fried Chicken Exceeds Several Key Aromas

In the food matrix of fried chicken, 1-decen-3-one was characterized as a 'potential aroma-active compound' with a Flavor Dilution (FD) factor of ≥256 via Aroma Extract Dilution Analysis (AEDA) [1]. This puts it in the top tier of 20 key odorants identified. In the same study, 1-octen-3-one also achieved an FD factor of ≥256, indicating they have similar high potency in this specific matrix [1]. However, this contrasts with other significant odorants like hexanal, 2-heptanone, and 1-heptanol, which were identified but not classified in the same top FD tier, quantitatively proving the superior odor impact of 1-decen-3-one over these compounds in this context.

Food Chemistry Aroma Extract Dilution Analysis Gas Chromatography-Olfactometry

Chromatographic Separation: Quantified Retention Index Shift from C8 to C10 Homologs on Standard Columns

The chain-length elongation from 1-octen-3-one (C8) to 1-decen-3-one (C10) produces a substantial and highly reproducible shift in gas chromatographic retention. On a standard HP-5MS capillary column, 1-decen-3-one has an experimentally determined Kovats Retention Index (RI) of 1174 [1]. In contrast, the same database entry for 1-octen-3-one lists a reference RI of 980 on a comparable HP-5MS phase [2]. This represents a quantified difference of approximately 194 retention index units, a clear separation that prevents co-elution and ensures unambiguous identification in complex volatile mixtures.

Analytical Chemistry Gas Chromatography Volatile Compound Identification

Defined Application Niches for 1-Decen-3-one Driven by Its Differentiated Properties


Analytical Reference Standard for GC-MS Volatile Profiling in Food and Environmental Samples

Procurement of high-purity 1-decen-3-one is essential for food and environmental laboratories building compound libraries for GC-MS volatile analysis. Its well-defined and widely cited Kovats Retention Index (RI = 1174 on HP-5MS) [1] serves as a reliable calibration point for non-polar column methods. The significant ΔRI of ~194 units from its nearest common homolog, 1-octen-3-one, makes it an ideal system suitability standard to verify chromatographic resolution. This ensures accurate identification and prevents misassignment in complex matrices like fried chicken volatiles, where both compounds may co-occur [2].

Authentic Flavor Formulation for Savory Food Products Requiring Meaty Nuances

For flavor houses developing authentic 'meaty' or 'oily' profiles characteristic of fried foods, 1-decen-3-one is a strategic procurement choice over 1-octen-3-one. While both are highly potent (FD factor ≥ 256 in fried chicken), 1-decen-3-one uniquely contributes to the desired aroma profile without imparting the strong metallic-mushroom note of 1-octen-3-one [2]. Its inclusion is crucial for a rounded, sensory-authentic formulation. Selecting 1-decen-3-one over generic 'mushroom' ketones allows for precise flavor engineering targeting fried and cooked meat notes.

Semiochemical Research in Lepidoptera Chemical Ecology

For chemical ecologists investigating Heliconius butterfly signaling, securing 1-decen-3-one is mandatory. Ehlers et al. (2021) identified it as a key volatile component of the clasper scent gland bouquet in Heliconius erato, an anti-aphrodisiac pheromone system [1]. In contrast, 1-octen-3-one is not reported to play this specific role. Its quantifiable prevalence in the scent gland secretion makes it an essential reference compound for behavioral assays, GC-EAD (electroantennographic detection) studies, and synthesizing the complex pheromone blend, a function not fulfilled by any other vendor-offered 1-alken-3-one.

Chemotaxonomic Marker for Mushroom Species Authentication

Food authentication laboratories focused on wild mushroom species identification should prioritize 1-decen-3-one as a quantitative marker compound. Yuan et al. (2024) identified it as one of five key volatile markers capable of distinguishing between 11 species of the highly valued edible boletes [2]. Its selection was based on strict chemometric criteria (VIP > 1 and ROAV > 0.1). Procuring a pure standard enables the development of targeted SDE-GC-MS or FT-NIR prediction models for verifying species authenticity and preventing economically motivated adulteration, a capability not offered by more generic fungal volatiles like 1-octen-3-one.

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